molecular formula C27H30ClN5O3 B14712855 9,10-Dihydro-9-(2-(dimethylamino)ethoxy)-9,10-ethanoanthracene 8-chlorotheophylline CAS No. 14978-20-2

9,10-Dihydro-9-(2-(dimethylamino)ethoxy)-9,10-ethanoanthracene 8-chlorotheophylline

Cat. No.: B14712855
CAS No.: 14978-20-2
M. Wt: 508.0 g/mol
InChI Key: SBMRPVCAHFWHPW-UHFFFAOYSA-N
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Description

9,10-Dihydro-9-(2-(dimethylamino)ethoxy)-9,10-ethanoanthracene 8-chlorotheophylline: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an anthracene core, a dimethylaminoethoxy side chain, and a chlorotheophylline moiety, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydro-9-(2-(dimethylamino)ethoxy)-9,10-ethanoanthracene 8-chlorotheophylline typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Dimethylaminoethoxy Side Chain: This step involves the nucleophilic substitution of a halogenated anthracene derivative with dimethylaminoethanol under basic conditions.

    Attachment of the Chlorotheophylline Moiety: The final step involves the coupling of the modified anthracene with chlorotheophylline using a suitable coupling reagent, such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-9-(2-(dimethylamino)ethoxy)-9,10-ethanoanthracene 8-chlorotheophylline: can undergo various chemical reactions, including:

    Oxidation: The anthracene core can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the anthracene core or the chlorotheophylline moiety, leading to different reduced forms.

    Substitution: The dimethylaminoethoxy side chain can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives of the anthracene core.

    Reduction: Reduced forms of the anthracene core or chlorotheophylline moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9,10-Dihydro-9-(2-(dimethylamino)ethoxy)-9,10-ethanoanthracene 8-chlorotheophylline: has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 9,10-Dihydro-9-(2-(dimethylamino)ethoxy)-9,10-ethanoanthracene 8-chlorotheophylline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

9,10-Dihydro-9-(2-(dimethylamino)ethoxy)-9,10-ethanoanthracene 8-chlorotheophylline: can be compared with other similar compounds, such as:

    9,10-Dihydro-9-(2-(dimethylamino)ethoxy)-9,10-ethanoanthracene: Lacks the chlorotheophylline moiety, which may result in different chemical and biological properties.

    8-Chlorotheophylline: Lacks the anthracene core and dimethylaminoethoxy side chain, leading to distinct pharmacological effects.

    9,10-Dihydro-9-(2-(dimethylamino)ethoxy)-anthracene: Similar structure but without the ethano bridge, which can influence its reactivity and interactions.

The uniqueness of This compound lies in its combined structural features, which confer specific chemical reactivity and biological activity not observed in the individual components.

Properties

CAS No.

14978-20-2

Molecular Formula

C27H30ClN5O3

Molecular Weight

508.0 g/mol

IUPAC Name

8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-2-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyloxy)ethanamine

InChI

InChI=1S/C20H23NO.C7H7ClN4O2/c1-21(2)11-12-22-19-13-18-14-7-3-5-9-16(14)20(19)17-10-6-4-8-15(17)18;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-10,18-20H,11-13H2,1-2H3;1-2H3,(H,9,10)

InChI Key

SBMRPVCAHFWHPW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC1CC2C3=CC=CC=C3C1C4=CC=CC=C24

Origin of Product

United States

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